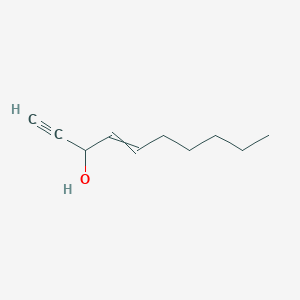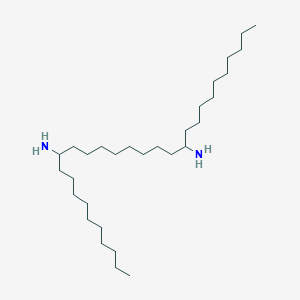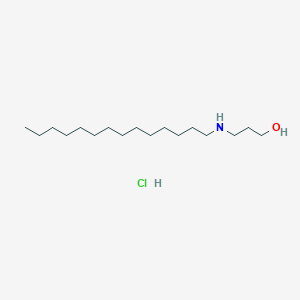
3-(Tetradecylamino)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetradecylamino)propan-1-ol;hydrochloride is a chemical compound that features a long alkyl chain attached to an amino group, which is further connected to a propanol backbone The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Amines: The initial step involves the reaction of tetradecylamine with an appropriate alkylating agent to introduce the propanol group. This can be achieved using 3-chloropropanol in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting 3-(Tetradecylamino)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tetradecylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3-(Tetradecylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Tetradecylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Decylamino)propan-1-ol;hydrochloride
- 3-(Dodecylamino)propan-1-ol;hydrochloride
- 3-(Hexadecylamino)propan-1-ol;hydrochloride
Uniqueness
3-(Tetradecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactant synthesis and membrane studies.
Propriétés
Numéro CAS |
88552-85-6 |
|---|---|
Formule moléculaire |
C17H38ClNO |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
3-(tetradecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H37NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-19;/h18-19H,2-17H2,1H3;1H |
Clé InChI |
BQTJXMAWAWHSCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



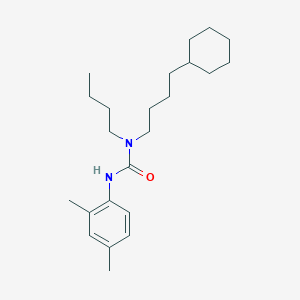

![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)


![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
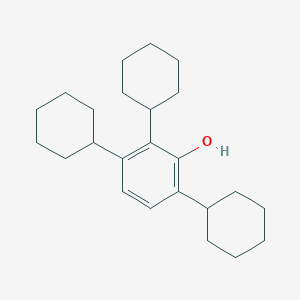
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

